![molecular formula C5H6N2OS B2374740 2-(Methylsulfinyl)pyrimidine CAS No. 14080-19-4](/img/structure/B2374740.png)
2-(Methylsulfinyl)pyrimidine
Overview
Description
2-(Methylsulfinyl)pyrimidine is a chemical compound with the molecular formula C5H6N2OS . It is used in various applications, including the development of antibody-drug conjugates (ADCs) for cancer treatment .
Synthesis Analysis
An efficient and convenient approach for the preparation of functionalized 2-(methylsulfonyl)pyrimidine derivatives has been developed through cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfinyl)pyrimidine consists of a pyrimidine ring with a methylsulfinyl group attached. The InChI code for this compound is 1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 .Chemical Reactions Analysis
2-Sulfonylpyrimidines, such as 2-(Methylsulfinyl)pyrimidine, react rapidly with cysteine, resulting in stable S-heteroarylated adducts at neutral pH . This reaction is used in the development of covalent warheads for the mild, chemoselective, and metal-free cysteine S-arylation .Physical And Chemical Properties Analysis
2-(Methylsulfinyl)pyrimidine is a liquid at room temperature. It has a molecular weight of 142.18 g/mol .Scientific Research Applications
- Application : 2-(Methylsulfinyl)pyrimidine exhibits potential antibacterial, antifungal, and antiviral properties. Researchers investigate its effectiveness against specific pathogens and explore its mechanism of action .
- Role : 2-(Methylsulfinyl)pyrimidine may serve as a scaffold for developing novel anticancer drugs. Researchers study its impact on cancer cell lines, tumor growth inhibition, and potential targets .
- Exploration : Scientists investigate whether 2-(Methylsulfinyl)pyrimidine can enhance immune function or act as an immunosuppressant. Its potential in immuno-oncology therapies is also under scrutiny .
- Focus : Researchers explore whether 2-(Methylsulfinyl)pyrimidine can impact neurological conditions such as neurodegenerative diseases, epilepsy, or mood disorders .
- Investigation : Scientists study whether 2-(Methylsulfinyl)pyrimidine can alleviate chronic pain by targeting specific pain pathways or receptors .
Antimicrobial Properties
Anticancer Potential
Immunomodulation and Immuno-oncology
Neurological Disorders
Chronic Pain Management
Diabetes Mellitus Research
Future Directions
properties
IUPAC Name |
2-methylsulfinylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNQZSYAOWVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)pyrimidine |
Synthesis routes and methods
Procedure details
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